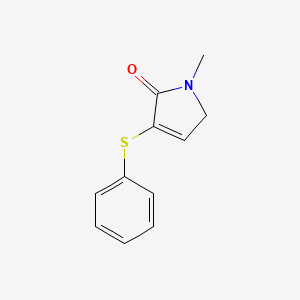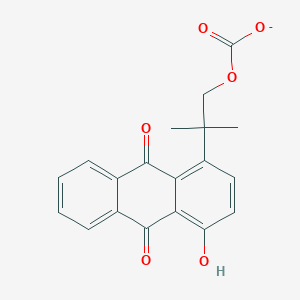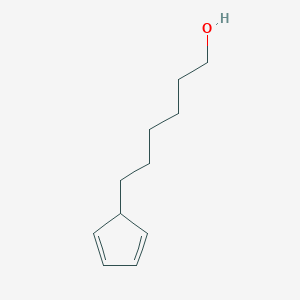
6-(Cyclopenta-2,4-dien-1-YL)hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a hexanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentadiene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopenta-2,4-dien-1-ylhexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclopentadiene ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-2,4-dien-1-ol: Shares the cyclopentadiene ring but lacks the hexanol chain.
2,4-Hexadien-1-ol: Contains a hexanol chain with double bonds but lacks the cyclopentadiene ring.
Uniqueness
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is unique due to its combination of a cyclopentadiene ring and a hexanol chain, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Número CAS |
288246-14-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
6-cyclopenta-2,4-dien-1-ylhexan-1-ol |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9,11-12H,1-3,6-7,10H2 |
Clave InChI |
JQKIRQLJDYCFBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)
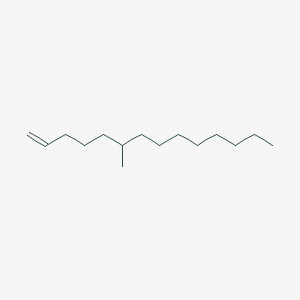
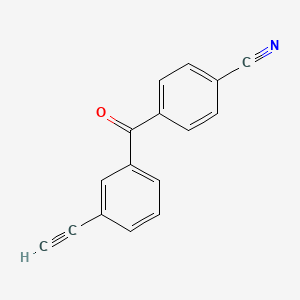
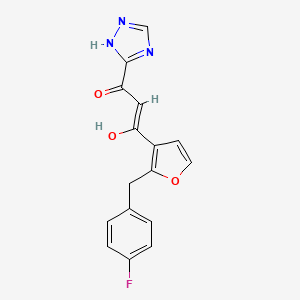
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
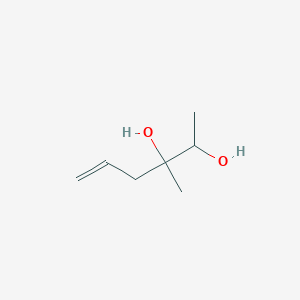
![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
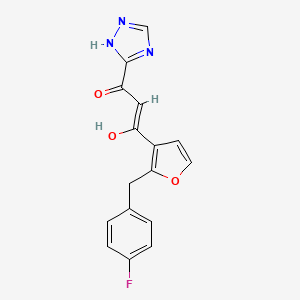
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
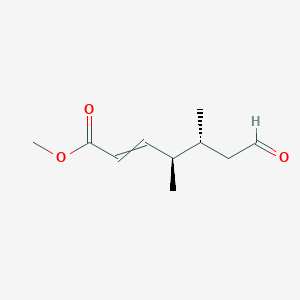
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
